molecular formula C12H11NO3 B7554315 N-Benzoyl-dl-3,4-dehydroproline

N-Benzoyl-dl-3,4-dehydroproline

Cat. No. B7554315
M. Wt: 217.22 g/mol
InChI Key: YMFHQDGEBVWCRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzoyl-dl-3,4-dehydroproline, also known as BDP, is a synthetic amino acid derivative that has gained significant attention in the scientific community due to its potential applications in drug development and biochemical research. BDP is a cyclic dipeptide that is structurally similar to proline, but it contains a double bond between the 3rd and 4th carbon atoms in the ring. This unique structure gives BDP distinct biochemical and physiological properties that make it an attractive molecule for scientific investigation.

Scientific Research Applications

  • Growth Inhibition in Bacteria and Yeast : N-Benzoyl-dl-3,4-dehydroproline has been shown to inhibit the growth of various bacteria and yeast, such as Lactobacillus arabinosus and Escherichia coli. Its toxicities can be competitively reversed by L-proline, indicating a specific interaction with proline pathways in these organisms (Smith et al., 1962).

  • NMR Spectra Analysis : Studies have analyzed the proton magnetic resonance spectra of 3,4-dehydroproline derivatives, including N-Benzoyl-dl-3,4-dehydroproline. These analyses have provided insights into the chemical structure and conformational dynamics of these compounds (Johnson et al., 1966).

  • Catalytic Deuteration for Tritium Labelling : N-Benzoyl-dl-3,4-dehydroproline amide has been used as a model compound for studying the catalytic deuteration in mass spectrometric measurements. This is significant for tritium labeling of peptides, an important technique in molecular biology and pharmacology (Oehlke et al., 1988).

  • Collagen Synthesis and Hydroxylation : The compound has been investigated for its effects on collagen synthesis. It's incorporated into collagen in place of proline, affecting the hydroxylation of proline and lysine in collagen and thus impacting the physical properties of collagen (Rosenbloom & Prockop, 1970).

  • Inhibition of Collagen Synthesis in Vivo : Studies have shown that N-Benzoyl-dl-3,4-dehydroproline is a potent inhibitor of collagen formation in vivo, suggesting its potential use in studying diseases related to collagen overproduction or in developing treatments for such conditions (Salvador et al., 1976).

  • Reactivity with α-Dicarbonyl Compounds : The reactivity of 3,4-dehydro-DL-proline with α-dicarbonyl compounds has been studied. This research provides insights into the different color reactions of dehydroproline compared with proline, which is significant in analytical chemistry (Hudson & Robertson, 1967).

properties

IUPAC Name

1-benzoyl-2,5-dihydropyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-11(9-5-2-1-3-6-9)13-8-4-7-10(13)12(15)16/h1-7,10H,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFHQDGEBVWCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(N1C(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzoyl-dl-3,4-dehydroproline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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